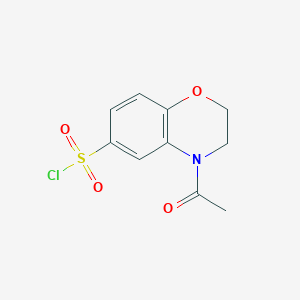

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMZXQIJEDEIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649238 | |

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-37-5 | |

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Abstract

This technical guide provides a detailed, two-step synthetic pathway for 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, a key intermediate in pharmaceutical research and development. The synthesis involves an initial N-acetylation of 3,4-dihydro-2H-1,4-benzoxazine, followed by a regioselective chlorosulfonation. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety considerations for handling the hazardous reagents involved. The content is structured to offer both theoretical insights and practical guidance for researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a bespoke chemical building block, valuable for its dual functionality.[1][2] The sulfonyl chloride group is a versatile handle for introducing sulfonamide moieties, a common pharmacophore in many therapeutic agents, while the benzoxazine core is a privileged scaffold in medicinal chemistry.[3][4]

The synthesis is logically approached in two distinct stages:

-

N-Acetylation: The secondary amine of the starting material, 3,4-dihydro-2H-1,4-benzoxazine, is first protected as an acetamide. This step serves a crucial dual purpose: it prevents unwanted side reactions at the nitrogen atom during the subsequent electrophilic substitution and modulates the electronic properties of the aromatic ring.[5] The acetyl group moderates the powerful activating effect of the amine, allowing for a more controlled subsequent reaction.[5]

-

Chlorosulfonation: The resulting N-acetylated intermediate undergoes electrophilic aromatic substitution using chlorosulfonic acid. The N-acetyl group, being an ortho-, para-director, guides the incoming chlorosulfonyl group predominantly to the sterically accessible para-position (C6), yielding the desired product with high regioselectivity.[6][7][8]

This strategic two-step approach ensures high yields and purity of the final product, which is essential for its application in complex, multi-step drug synthesis campaigns.

Diagram 1: Overall two-step synthetic workflow.

Part I: Synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine

Principle and Rationale

The initial step involves the acylation of the secondary amine of 3,4-dihydro-2H-1,4-benzoxazine.[9] This transformation is critical for multiple reasons. Aromatic amines are highly susceptible to oxidation and can undergo complex side reactions under the strongly acidic and oxidative conditions of chlorosulfonation.[5] Converting the amine to an amide (acetylation) significantly reduces its basicity and nucleophilicity.

Furthermore, the powerful electron-donating character of the free amine would hyper-activate the aromatic ring, potentially leading to polysubstitution and other undesired side reactions. The N-acetyl group is still an activating, ortho-, para-director, but its activating effect is substantially attenuated compared to a free amino group.[5] This moderation is key to achieving clean, monosubstitution in the subsequent step.

Detailed Experimental Protocol

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dihydro-2H-1,4-benzoxazine (10.0 g, 74.0 mmol) and dichloromethane (DCM, 100 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add triethylamine (11.2 g, 15.5 mL, 111 mmol, 1.5 eq.) to the cooled solution. Subsequently, add acetyl chloride (6.4 g, 5.8 mL, 81.4 mmol, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Upon completion, carefully add 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine as a white to off-white solid.

Part II: Synthesis of the Final Product

Mechanism and Regioselectivity

The second stage is a classic electrophilic aromatic substitution (SEAr) reaction. Chlorosulfonic acid (ClSO₃H) acts as both the reagent and the solvent. It is a potent electrophile generator. The key electrophilic species is the chlorosulfonium ion (⁺SO₂Cl), which is generated in situ.

The N-acetyl group directs the substitution. By donating its lone pair of electrons into the aromatic ring via resonance, it increases the electron density at the ortho (C8) and para (C6) positions, thereby activating them towards electrophilic attack.[6][8][10] The attack at the para position (C6) is sterically favored over the ortho position (C8), leading to the formation of the 6-sulfonyl chloride as the major product. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

Diagram 2: Simplified mechanism of chlorosulfonation.

Detailed Experimental Protocol

(Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a calcium chloride drying tube, and a thermometer, place chlorosulfonic acid (30 mL, approx. 450 mmol) and cool it to 0 °C in an ice-salt bath.

-

Substrate Addition: To the cold, stirred chlorosulfonic acid, add 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine (5.0 g, 28.2 mmol) portion-wise over 45-60 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Quenching: Prepare a 1 L beaker containing 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step and must be done with extreme caution. A precipitate will form.

-

Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with copious amounts of ice-cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

-

Drying: Dry the solid product under vacuum at a temperature not exceeding 40 °C. The product, this compound, is obtained as a solid. Further purification is typically not required if the procedure is followed carefully.

Data Summary

| Parameter | Step 1: N-Acetylation | Step 2: Chlorosulfonation |

| Primary Reagent | Acetyl Chloride | Chlorosulfonic Acid |

| Stoichiometry | 1.1 equivalents | ~16 equivalents (acts as solvent) |

| Solvent | Dichloromethane (DCM) | Chlorosulfonic Acid |

| Temperature | 0 °C to Room Temp. | 0 °C to 5 °C |

| Reaction Time | 2-3 hours | 2 hours |

| Work-up | Aqueous wash, extraction | Quenching on ice, filtration |

| Typical Yield | 85-95% | 80-90% |

| Product Form | Crystalline Solid | Solid |

Safety and Handling Precautions

-

Chlorosulfonic Acid (ClSO₃H): This substance is highly corrosive and causes severe skin burns and eye damage. It reacts violently with water, releasing toxic and corrosive fumes (HCl and H₂SO₄).[11][12] Always handle it in a chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

-

Acid-resistant gloves (e.g., butyl rubber or Viton).[13]

-

An acid-resistant apron or a complete chemical suit.[11]

-

Ensure a safety shower and eyewash station are immediately accessible.[11][12]

-

Spills should be neutralized cautiously with an alkaline material like sodium bicarbonate or soda ash, not with water.[13][14]

-

-

Acetyl Chloride: This is a corrosive, flammable liquid with a pungent odor. It also reacts violently with water and alcohols. Handle with appropriate gloves and eye protection in a fume hood.

-

Dichloromethane (DCM): A volatile solvent with potential health risks. Minimize inhalation by working in a well-ventilated area.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process. The strategic use of N-acetylation to moderate reactivity and direct the subsequent electrophilic substitution is a classic and effective method in aromatic chemistry. Careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a high-purity intermediate ready for use in advanced medicinal chemistry programs.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTJS3oLrJdOoSNDEz6NrRkTnEy_tRrL-UXHlLDWRxfoW48AiUiFakbDGH362P16uDrCyC8dXE6O-81cla-bIACIjfr3Ns83mHWXun2TQdAaje5cnTNbS-h-ET8SvB6_zRKhm0T8qkRPZuTK0vR7RM=]

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOs8Oa4_hFLvQbxUf2ZCEG5M5CFXj9GgWuacyz6D4rovxfIT39OC_uvpu_1CM5YzS34DO5oJV9-qv5NZaup_FprI4cn2dW9oW8HoJ6ej9kWv_t78Y-iEKHmL_ma2Il3j2TMQo5r-54gWLL7IrAoedIv9T6lNC-Nq1w4gXo]

- Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTGFRNfHe8Ohfox5m4APOVO6UadibzI6WeDWrJ-VMgJDMT7AJ5AtxMFwbfTNfH9c_PjT_V-08_k91ysQ8THPt_RrbA9qw5VnUe3jSp2KlZuwlfDXjqzq3nSHCNfKqQTxeLSYlnrVHmAghRMuORj3HW1MoabVJx3Fiav21opq9]

- NJ Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatbA21B_ve_JXmKNO2zcbXNpRWkRFRBeJcPkl_I_3e4CnmpkbXFtaxmDj0iyi7OLJ46rj2ZGBAtgYAxlE-SVBHka4LiltiDuvfiy0j4ZpFKS1-gmtCT7WHP7jJvIFwxZikGje4_GuWYmCxR-23U_TFa6Mt48=]

- Sigma-Aldrich. (2024). Safety Data Sheet: Chlorosulfonic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtfOAOIvKBb625i3oF7ixgE5WJBTpzYZCVyPhqTwJUWEQBYA4xPxkmVUvLRgt2J-Lwk6rKNBwmyfcsPGBbw0spGpjrdp9NqvQ5f4bXK8YYczvwE_SrjuqGNC5pYQAKYmGApRNmI_fj72mhEyw=]

- Gaikwad, S. T., et al. (2016). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. De Gruyter. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpR9tdtDKScbLsU5MVyphB9qXb99DNwFzH4r37oEcoJZZ46JL_9C_U6rvb5sMajsL-STFTo-gDZNyOLWlnRqbOvoZjU3t38-X7kNjgfysKoO78lH6J9ej7a2JpCN7TF0izxPYHvK2XoT_iwVmmdw4qzTS9bd-PbCI4GVAwWZ9e74leb0zuaIh9-eJN1BoQo2MM8oq1ij_SL6HssnC-eQ7dU4Rwbf5Ls2nJihbZBHBgMc91k3MGOz3YggrkRrIeMd0fbOSMrQ==]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO4mnzLEp65WFFgIRXSEModRzmHN8ojnHSxeC3Y-Yp0KhdF7KjVCgQXir-h_UYuvxTTMDh0zShX55oXZX7PqPt2zLlHpe6YnpryX-b1NjMwZ5H2o6trFIlsZ97RCqXx1wVua0RJgCO-3HNeTJKVOIAdwoImZMgHfvhZ-JQUaM-JJvY6EB7bYDcMztsn38Q9JLWsYTC]

- AA Blocks. (n.d.). 1017791-37-5 | this compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrINoyxbkO_qLtfW9s8zcejGA0oEnAafqcWmbj9pyEP5GH-HwepfENA5IZsAfo0BCNtAyzRxg0uKVNllo40t7GMT7Ujic6FO_9mq-b6AFwll9pgTij6gy-yUvHVseNY-rtJ3wCYw==]

- Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyec9n8DSefoPULnVhgYPmVYg5RWMt292cv9VgPXzPncpTJ6HOmv4vm76pF_AzymuJYvaqNtopuX-wHeM-QB45IYFDF-mRDBuCZd5sxXp0lGAuKHv3Vy8qqpZQ_k2NLME-Zu31yxC1l-L9GghNiUiH-8TuZTBMKkHxjyvVsQwXi1lj0kd4E9_ixmL61pNv2D-IX0_p2iSkxTLQUNmqrgxg8s4U5p4oXz4e5nBujcbrDgtwFP1Gjk2Uuut8N_farw==]

- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [https://www.youtube.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [https://en.wikipedia.

- Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDOh8Nqjdow7vlgxQMQRmA-riYrj9S3OVhADOMtWDGAEs7NdlnBXb0ycEZvzgsVTizguD6nfXA-obm8zeIp5lTkgnGEFRXvCIQloxGQ_3ZHJCYEXxzTPYYIi1zc9qfXl7DCilt1y3jxnY4pq7RxGFItN8C2IfYHfhjURxbVTGGcF-JA3StSgG1_Wa8FlNQ_l95POSr29vnIR-ihVF8iitqGsgFZo2Ez60WfDwa1AigVyEXYcFXI8qelLc-NtoMX4EHee-unxfbartTIvzYDXtU2Ye9uHUB2_Efk0jM]

- OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [https://openstax.org/books/organic-chemistry/pages/16-4-substituent-effects-in-electrophilic-substitutions]

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNvEGvtojTNGgqE9bLJ-D_eDiw67COmo6KafOlUeAmzXHA4_yhlu4h8MybgSM7lCPU9npoCt5tuquEqEWN1zii4D_5ROJYbWBcrQRUn7tMbfPxTcUw68Ygr-MgLExSjrnohlzNipqD1XooIVu9FJQsz5Ebs6q4PIExw54A9UENPqDMotCpXAzG_61Fot3i3zhzL4YASj4h74WfgJlx7C2g-NJp7NbWDs7pQ==]

- Khan, A., et al. (2022).

- Royal Society of Chemistry. (2017). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.

- ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins.

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [https://www.scbt.com/p/4-acetyl-3-4-dihydro-2h-1-4-benzoxazine-6-sulfonyl-chloride-1017791-37-5]

- Smolecule. (2024). 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. Retrieved from [https://www.smolecule.com/4-acetyl-6-methyl-3-4-dihydro-2h-1-4-benzoxazine-7-sulfonyl-chloride.html]

- National Institutes of Health. (2022). Recent advances in the synthesis of N-acyl sulfonamides. PMC.

- ResearchGate. (2011).

Sources

- 1. aablocks.com [aablocks.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. savemyexams.com [savemyexams.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. macro.lsu.edu [macro.lsu.edu]

- 12. atul.co.in [atul.co.in]

- 13. nj.gov [nj.gov]

- 14. echemi.com [echemi.com]

Physicochemical properties of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, predicted physicochemical properties, and a robust strategy for its analytical characterization. The methodologies presented are grounded in established principles of chemical analysis, emphasizing the rationale behind experimental choices to ensure reliable and reproducible results.

Introduction and Significance

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a benzoxazine scaffold, a privileged motif in many biologically active compounds, and a highly reactive sulfonyl chloride group. This sulfonyl chloride moiety serves as a crucial synthetic handle, primarily for the formation of sulfonamides—a class of compounds with a broad spectrum of therapeutic applications.[1] The acetyl group on the nitrogen atom modulates the electronic properties and reactivity of the benzoxazine ring system.

As a non-commercial, often synthesized-on-demand intermediate, a thorough understanding of its properties and a validated analytical approach are paramount for its successful application in multi-step synthetic campaigns.[2] This guide outlines the essential data and protocols required for its effective use in a research and development setting.

Molecular Structure and Chemical Identifiers

The unique arrangement of the acetyl, dihydro-benzoxazine, and sulfonyl chloride functionalities dictates the compound's chemical behavior. The core identifiers and structural information are summarized below.

| Property | Value | Source |

| CAS Number | 1017791-37-5 | [3][4] |

| Molecular Formula | C₁₀H₁₀ClNO₄S | [3][4] |

| Molecular Weight | 275.71 g/mol | [4] |

| Canonical SMILES | S(Cl)(=O)(=O)C1=CC=C2C(=C1)N(CCO2)C(C)=O | [4] |

| InChI Key | ABMZXQIJEDEIAB-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes with labels for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#4285F4"]; O8 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; S11 [label="S", fontcolor="#FBBC05"]; Cl12 [label="Cl", fontcolor="#34A853"]; O13 [label="O", fontcolor="#EA4335"]; O14 [label="O", fontcolor="#EA4335"]; C15 [label="C"]; O16 [label="O", fontcolor="#EA4335"]; C17 [label="C"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzoxazine ring C1 -- N7; C6 -- O8; N7 -- C9; C9 -- C10; C10 -- O8;

// Acetyl group N7 -- C15; C15 -- O16; C15 -- C17;

// Sulfonyl chloride group C3 -- S11; S11 -- Cl12; S11 -- O13; S11 -- O14;

// Set positions for aclear2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N7 [pos="-0.87,1.5!"]; O8 [pos="1.74,1!"]; C9 [pos="-0.87,2.5!"]; C10 [pos="0.87,2.5!"]; C15 [pos="-1.74,1!"]; O16 [pos="-2.61,1.5!"]; C17 [pos="-2.61,0!"]; S11 [pos="-1.74,-1!"]; Cl12 [pos="-2.61,-0.5!"]; O13 [pos="-1.74,-2!"]; O14 [pos="-2.61,-1.5!"];

// Add labels for functional groups label_SO2Cl [label="SO₂Cl", pos="-2.5,-1.2!", fontsize=10]; label_Ac [label="Ac", pos="-2.2,1.2!", fontsize=10]; label_benzoxazine [label="Dihydro-1,4-benzoxazine", pos="0,2!", fontsize=10]; }

Predicted Physicochemical Properties

Experimentally determined data for this specific molecule is not widely published. However, computational models provide valuable insights into its expected behavior, which are crucial for planning synthetic transformations, purification strategies, and analytical method development.

| Computed Property | Value | Implication | Source |

| XLogP3 | 1.0 | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water. | [4] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor, which influences its solubility profile and interaction with protic solvents. | [4] |

| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents and media. | [4] |

| Rotatable Bond Count | 1 | The low number of rotatable bonds (the C-S bond) suggests a relatively rigid conformation. | [4] |

| Complexity | 405 | Reflects a moderately complex structure from a topological standpoint. | [4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

This approach leverages the known reactivity of chlorosulfonic acid with activated aromatic systems.[5] The electron-donating nature of the benzoxazine ring directs the electrophilic substitution to the 6-position. Careful control of the reaction temperature is critical to prevent side reactions and degradation.

Chemical Reactivity

The primary site of reactivity is the sulfonyl chloride group (-SO₂Cl). This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including:

-

Amines (R-NH₂): To form sulfonamides, the most common application.

-

Alcohols (R-OH): To form sulfonate esters.

-

Water (H₂O): Hydrolysis to the corresponding sulfonic acid. This is a key consideration for storage and handling, as the compound is moisture-sensitive.

The acetyl group is a stable amide and is generally unreactive under the conditions used to react the sulfonyl chloride.

Analytical Characterization Strategy

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride [myskinrecipes.com]

- 3. This compound | 1017791-37-5 [sigmaaldrich.cn]

- 4. aablocks.com [aablocks.com]

- 5. 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Covalent Mechanism of Action of a Novel Benzoxazine Sulfonyl Chloride

An In-depth Technical Guide for Researchers in Drug Discovery and Chemical Biology

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, a molecule of interest in contemporary drug discovery. While specific biological data for this compound is not yet publicly available, its structural features, particularly the presence of a reactive sulfonyl chloride moiety appended to a benzoxazine scaffold, strongly suggest a mechanism involving covalent modification of biological targets. This document outlines a scientifically rigorous, hypothesis-driven approach to elucidating this mechanism. We will delve into the fundamental chemical reactivity of the sulfonyl chloride group, propose a likely class of biological targets, and provide detailed, field-proven experimental protocols for target identification, validation, and mechanistic characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of covalent inhibitors and the broader field of chemical biology.

Introduction: The Benzoxazine Scaffold and the Promise of Covalent Inhibition

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a sulfonyl chloride group onto this scaffold, as seen in this compound, introduces a reactive electrophilic center. This functional group is well-documented to react with nucleophilic residues in proteins, such as the side chains of lysine, cysteine, serine, and histidine, to form stable sulfonamide or sulfonate ester linkages.[5][6] This covalent interaction can lead to irreversible inhibition of enzyme activity or modulation of protein function, offering potential advantages in terms of potency, duration of action, and overcoming drug resistance.

This guide will therefore proceed under the central hypothesis that the mechanism of action of this compound is predicated on its ability to act as a covalent modifier of specific protein targets.

The Electrophilic Heart of the Molecule: Reactivity of the Sulfonyl Chloride

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This renders it susceptible to nucleophilic attack by electron-rich functional groups commonly found in biological systems.

The general reaction mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Figure 1: General reaction scheme of a sulfonyl chloride with a biological nucleophile.

The specificity of this reaction is governed by several factors, including the accessibility of the nucleophilic residue within the target protein's three-dimensional structure and the local microenvironment, such as pH and polarity.

Proposed Biological Targets and Rationale

Given the reactivity profile of the sulfonyl chloride moiety, we can hypothesize that this compound will preferentially target proteins with hyper-reactive or functionally critical nucleophilic residues. A prime example of such targets are enzymes that utilize a serine or cysteine residue in their active site for catalysis, such as serine proteases, cysteine proteases, and certain kinases.

Table 1: Potential Protein Classes Targeted by Sulfonyl Chlorides

| Target Class | Key Nucleophilic Residue | Example Enzymes | Rationale for Targeting |

| Serine Proteases | Serine | Trypsin, Chymotrypsin, Thrombin | The catalytic serine is highly nucleophilic and essential for enzymatic activity. |

| Cysteine Proteases | Cysteine | Caspases, Cathepsins | The catalytic cysteine thiolate is a potent nucleophile. |

| Kinases | Cysteine/Lysine | Various protein kinases | Covalent modification of a conserved cysteine or lysine in the ATP-binding pocket can lead to irreversible inhibition. |

| Dehydrogenases | Cysteine | e.g., Glyceraldehyde-3-phosphate dehydrogenase | Cysteine residues in the active site are often involved in catalysis and are susceptible to covalent modification. |

Experimental Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive, step-by-step experimental workflow to investigate the mechanism of action of this compound.

Figure 2: A systematic workflow for elucidating the mechanism of action of a covalent inhibitor.

Target Identification using Chemoproteomics

Principle: To identify the protein targets of this compound on a proteome-wide scale. A common approach is Activity-Based Protein Profiling (ABPP).

Protocol:

-

Probe Synthesis: Synthesize a probe molecule by attaching a reporter tag (e.g., biotin or a clickable alkyne group) to the benzoxazine scaffold of the parent compound, distal to the sulfonyl chloride.

-

Cell Lysate Treatment: Incubate the probe with a relevant cell lysate or live cells. The sulfonyl chloride will react with its protein targets.

-

Reporter Tag Conjugation (for clickable probes): If an alkyne-tagged probe is used, perform a click chemistry reaction to attach a biotin-azide or fluorescent-azide reporter.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

-

On-Bead Digestion: Digest the captured proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

-

Data Analysis: Identify enriched proteins in the probe-treated sample compared to a control (e.g., a structurally similar but non-reactive compound).

Target Validation

Principle: To confirm that the identified proteins are indeed bona fide targets and that their modification by the compound leads to a functional consequence.

Protocols:

-

Recombinant Protein Expression and Purification: Express and purify the top candidate target proteins.

-

In Vitro Activity Assays:

-

Develop or obtain a functional assay for each purified protein (e.g., an enzyme activity assay).

-

Incubate the protein with increasing concentrations of this compound.

-

Measure the remaining protein activity to determine the IC₅₀ value.

-

To confirm covalent modification, perform a "jump-dilution" experiment. Pre-incubate the protein with the compound, then dilute the mixture significantly before adding the substrate. A lack of recovery of activity upon dilution is indicative of irreversible inhibition.

-

-

Cellular Target Engagement Assays:

-

Use techniques like the Cellular Thermal Shift Assay (CETSA) to demonstrate that the compound binds to the target protein in a cellular context.

-

Treat cells with the compound, lyse the cells, and heat the lysate to various temperatures.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. A shift in the melting temperature of the target protein upon compound treatment indicates binding.

-

Site of Modification Mapping

Principle: To identify the specific amino acid residue(s) on the target protein that are covalently modified by the compound.

Protocol:

-

In Vitro Labeling: Incubate the purified target protein with the compound.

-

Proteolytic Digestion: Digest the protein-compound adduct with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl moiety. The modified amino acid can be pinpointed by analyzing the fragmentation pattern of the modified peptide.

Kinetic Analysis of Inhibition

Principle: To characterize the kinetics of the covalent inhibition.

Protocol:

-

Determination of kᵢₙₐcₜ and Kᵢ: Perform progress curve analysis by monitoring the enzymatic reaction over time in the presence of various concentrations of the inhibitor.

-

Data Fitting: Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the maximal rate of inactivation (kᵢₙₐcₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ). The ratio kᵢₙₐcₜ/Kᵢ is a measure of the efficiency of the covalent inhibitor.

Conclusion

While the specific biological activity of this compound remains to be fully elucidated, its chemical structure strongly points towards a mechanism of action involving covalent modification of protein targets. The hypothesis-driven, multi-faceted experimental approach outlined in this guide provides a robust framework for identifying and validating these targets, characterizing the molecular interactions, and ultimately understanding the compound's biological effects. The insights gained from such studies will be invaluable for the future development of this and related compounds as potential therapeutic agents.

References

-

Kaur, M., & Singh, J. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. [Link]

-

Reddy, T. S., & Reddy, V. M. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. [Link]

-

Krasavin, M. (2015). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. [Link]

-

Walker, J. E. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology. [Link]

-

Kumar, A., & Kumar, R. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. ResearchGate. [Link]

-

MDPI. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. [Link]

-

Reddit. (2024). COOH activation in presence of sulfonic acids : r/Chempros. [Link]

-

The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. [Link]

-

AA Blocks. 1017791-37-5 | this compound. [Link]

-

PMC - NIH. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

-

PubMed. (1999). Identification of (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)- 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol as a potential antimigraine agent. [Link]

-

PubMed. (1990). Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. [Link]

-

PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. [Link]

Sources

- 1. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the characterization of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, offers a robust predictive framework for researchers. This guide is designed to assist in the unequivocal identification and quality assessment of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 1017791-37-5) possesses a molecular formula of C₁₀H₁₀ClNO₄S and a molecular weight of approximately 275.71 g/mol .[1] Its structure comprises a 3,4-dihydro-2H-1,4-benzoxazine core, N-acylated with an acetyl group, and substituted with a sulfonyl chloride group at the 6-position of the benzene ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The following sections will detail the predicted spectroscopic data, offering insights into the rationale behind the expected chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding its proton and carbon framework. The predicted spectra are based on the analysis of similar benzoxazine and benzenesulfonyl chloride derivatives.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, and acetyl protons. Due to the N-acetyl group, restricted rotation around the N-C(O) bond may lead to the observation of rotamers at room temperature, which would manifest as doubled signals for the methylene protons and the aromatic protons adjacent to the nitrogen. For clarity, the following table presents the predicted chemical shifts for a single rotamer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~7.8 - 8.0 | d | ~2.0 | ortho to the electron-withdrawing SO₂Cl group. |

| H-7 | ~7.7 - 7.9 | dd | ~8.5, 2.0 | meta to SO₂Cl and ortho to the ether oxygen. |

| H-8 | ~7.0 - 7.2 | d | ~8.5 | ortho to the ether oxygen. |

| O-CH₂ (H-2) | ~4.3 - 4.5 | t | ~4.5 | Methylene protons adjacent to the oxygen atom. |

| N-CH₂ (H-3) | ~3.9 - 4.1 | t | ~4.5 | Methylene protons adjacent to the nitrogen atom. |

| COCH₃ | ~2.2 - 2.4 | s | - | Acetyl methyl protons. |

Causality Behind Predictions: The aromatic protons are significantly deshielded due to the strong electron-withdrawing nature of the sulfonyl chloride group. The predicted chemical shifts for the aromatic protons are based on data for benzenesulfonyl chloride and substituted benzoxazines.[2][4][5] The methylene protons of the oxazine ring are expected to appear as triplets, assuming free rotation, with the protons adjacent to the more electronegative oxygen atom resonating at a lower field. The singlet for the acetyl protons is characteristic and typically appears around 2.2-2.4 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~168 - 170 | Carbonyl carbon of the acetyl group. |

| C-6 | ~145 - 147 | Aromatic carbon directly attached to the SO₂Cl group. |

| C-4a | ~144 - 146 | Aromatic carbon at the ring junction, adjacent to oxygen. |

| C-8a | ~130 - 132 | Aromatic carbon at the ring junction, adjacent to nitrogen. |

| C-7 | ~128 - 130 | Aromatic CH. |

| C-5 | ~125 - 127 | Aromatic CH. |

| C-8 | ~116 - 118 | Aromatic CH. |

| O-CH₂ (C-2) | ~66 - 68 | Methylene carbon adjacent to oxygen. |

| N-CH₂ (C-3) | ~43 - 45 | Methylene carbon adjacent to nitrogen. |

| COCH₃ | ~21 - 23 | Acetyl methyl carbon. |

Causality Behind Predictions: The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. The presence of the sulfonyl chloride and the ether oxygen significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon of the acetyl group is expected in the typical downfield region for amides. The aliphatic carbons of the oxazine ring are in their characteristic regions, with the carbon attached to oxygen being more deshielded.[2][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the sulfonyl chloride, amide, and ether functionalities.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Amide) | ~1680 - 1695 | Strong |

| S=O (Sulfonyl Chloride) | ~1370 - 1385 (asymmetric) | Strong |

| S=O (Sulfonyl Chloride) | ~1170 - 1185 (symmetric) | Strong |

| C-O-C (Aromatic Ether) | ~1250 - 1270 (asymmetric) | Strong |

| C-O-C (Aromatic Ether) | ~1020 - 1040 (symmetric) | Medium |

| C-N (Amide) | ~1280 - 1300 | Medium |

| Aromatic C-H | ~3050 - 3100 | Medium |

| Aliphatic C-H | ~2850 - 2960 | Medium |

Causality Behind Predictions: The strong absorption band around 1680-1695 cm⁻¹ is a clear indicator of the amide carbonyl group. The two strong bands for the S=O stretching of the sulfonyl chloride are highly characteristic.[7][8] The presence of the aromatic ether linkage will be confirmed by strong C-O-C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the title compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Molecular Ion (M⁺): m/z = 275 (corresponding to ³⁵Cl isotope) and 277 (corresponding to ³⁷Cl isotope) in an approximate 3:1 ratio.

Predicted Key Fragmentation Patterns:

-

Loss of Cl: [M - Cl]⁺ at m/z = 240.

-

Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z = 176.

-

Loss of acetyl group: [M - COCH₃]⁺ at m/z = 232.

-

Formation of the N-acetyl benzoxazine fragment: A prominent peak at m/z = 176.

-

Formation of the benzenesulfonyl cation: A fragment at m/z = 141.[9][10]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph).

-

Ionization: Utilize Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) if the molecular ion is not observed with EI.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures, we have established a reliable spectroscopic profile that will be invaluable for researchers working with this compound. The provided methodologies offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This comprehensive guide serves as a critical resource for the unambiguous structural confirmation and purity assessment of this important chemical entity.

References

-

AA Blocks. This compound. [Link]

-

PubChem. Benzenesulfonyl chloride. [Link]

-

NIST WebBook. Benzenesulfonyl chloride. [Link]

-

SpectraBase. Benzenesulfonyl chloride [FTIR]. [Link]

-

De Gruyter. Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. [Link]

-

MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

Sources

- 1. 苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

- 5. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]

- 6. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]

- 7. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenesulfonyl chloride [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of Acetylated Benzoxazine Derivatives

Foreword: The Architectural Precision of Drug Design

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, this guide offers a deep dive into the crystalline architecture of acetylated benzoxazine derivatives. The three-dimensional structure of a molecule is not merely a static blueprint; it is the very essence of its biological activity, dictating how it interacts with its target, its solubility, and its stability. Acetylation of the benzoxazine nitrogen is a subtle yet profound modification that can dramatically alter these properties. Understanding the resulting crystal structure is paramount to harnessing its potential. This document is structured not as a rigid protocol, but as a logical journey from synthesis to structural elucidation, emphasizing the causality behind each experimental choice and analytical interpretation.

The Strategic Imperative of N-Acetylation

Benzoxazine derivatives are a cornerstone in medicinal chemistry, but the secondary amine within the oxazine ring presents both an opportunity and a challenge. While the N-H group can act as a hydrogen bond donor, its reactivity and potential for unwanted interactions can be a liability. N-acetylation serves several critical strategic purposes:

-

Modulation of Intermolecular Forces: The transformation of a hydrogen bond donor (N-H) into a hydrogen bond acceptor (the acetyl C=O group) fundamentally rewires the molecule's potential for intermolecular interactions. This directly influences crystal packing and, consequently, physical properties like melting point and solubility.

-

Conformational Locking: The introduction of the sterically demanding acetyl group can restrict the conformational flexibility of the oxazine ring, potentially locking the molecule into a more biologically active conformation.

-

Metabolic Stability: Acetylation can protect the nitrogen from metabolic degradation, enhancing the pharmacokinetic profile of a potential drug candidate.

This guide will illuminate how these molecular-level changes manifest in the macroscopic crystal structure.

Synthesis and Acetylation: A Self-Validating Workflow

The synthesis of acetylated benzoxazine derivatives is a two-stage process: the formation of the benzoxazine ring, followed by its N-acetylation. The integrity of the final crystal structure is contingent on the purity achieved at each step.

Stage 1: Formation of the Benzoxazine Precursor

The foundational benzoxazine scaffold is typically constructed via a Mannich-like condensation reaction.[1]

Protocol: Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine Precursor

-

Reactant Stoichiometry: In a round-bottom flask, combine one molar equivalent of a 2-aminophenol derivative, two molar equivalents of paraformaldehyde, and one molar equivalent of a primary amine.

-

Expert Insight: The excess paraformaldehyde ensures the complete formation of the oxazine ring. The choice of primary amine and substituted 2-aminophenol will define the core structure of your final derivative.

-

-

Solvent Selection: Suspend the reactants in a solvent such as 1,4-dioxane or toluene.

-

Causality: These solvents are chosen for their ability to dissolve the reactants and for their appropriate boiling points to drive the reaction to completion, often with azeotropic removal of water.

-

-

Reaction Conditions: Reflux the mixture at the boiling point of the solvent for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Trustworthiness: Purification at this stage is critical. Residual impurities can interfere with the subsequent acetylation reaction and, more importantly, can act as nucleation inhibitors during crystallization, preventing the formation of single crystals.

-

Stage 2: N-Acetylation of the Benzoxazine Precursor

This step introduces the key functional group that will define the final crystal structure.

Protocol: N-Acetylation of 3,4-dihydro-2H-1,4-benzoxazine

-

Reactant Preparation: Dissolve one molar equivalent of the purified benzoxazine precursor in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add 1.5 molar equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Expert Insight: A dry, aprotic solvent is essential to prevent hydrolysis of the acetylating agent. The base is crucial for scavenging the HCl byproduct, driving the reaction to completion.

-

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 molar equivalents of acetyl chloride or acetic anhydride dropwise.

-

Causality: Slow, cooled addition is a safety measure to control the exothermic reaction. Acetyl chloride is generally more reactive than acetic anhydride.

-

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Final Purification: Remove the solvent in vacuo. The resulting crude acetylated benzoxazine should be purified by recrystallization or column chromatography to achieve the high purity (>99%) required for single crystal growth.[2]

Caption: Workflow for the synthesis and acetylation of benzoxazine derivatives.

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It is a process of inducing a highly ordered state from a disordered solution. The purity of the compound is the single most important factor.[1]

Choosing the Right Crystallization Technique

Several methods can be employed, and the choice depends on the solubility and stability of the acetylated benzoxazine derivative.

| Technique | Description | Best Suited For |

| Slow Evaporation | A nearly saturated solution is left undisturbed in a vial covered with a perforated lid, allowing the solvent to evaporate slowly over days or weeks.[3] | Compounds that are highly soluble in a volatile solvent. |

| Slow Cooling | A saturated solution is prepared in a minimal amount of hot solvent and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[1] | Compounds with a steep solubility curve (much more soluble in hot solvent than cold). |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Compounds that are difficult to crystallize; allows for fine control over the rate of crystallization. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Useful when a suitable volatile anti-solvent for vapor diffusion cannot be found. |

Troubleshooting Common Crystallization Problems

| Problem | Potential Cause | Solution |

| No Crystals Form | Solution is not saturated; nucleation is inhibited. | Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available. Slowly evaporate some solvent to increase concentration. |

| Oiling Out | The compound's solubility is too high, or it is precipitating above its melting point. The compound may be impure. | Re-dissolve the oil in a bit more solvent and try a slower cooling rate. If using a mixed solvent system, add more of the "good" solvent. Further purify the compound. |

| Rapid Precipitation/Microcrystals | The solution is supersaturated; cooling is too fast. | Re-heat the solution and add a small amount of additional solvent to slightly reduce saturation. Insulate the flask to slow the cooling process. |

X-ray Crystallography: Deciphering the Molecular Architecture

Once a suitable single crystal is obtained, X-ray crystallography provides a definitive three-dimensional map of the electron density, from which the atomic positions can be inferred.[4]

The Experimental Workflow

Caption: The experimental workflow of single-crystal X-ray diffraction.

Interpreting the Crystallographic Data

The final output of a crystallographic experiment is typically a Crystallographic Information File (CIF). This file contains all the information needed to describe the crystal structure. Let's consider a hypothetical example for "Aceto-Benzoxazine-X".

Table 1: Hypothetical Crystallographic Data for Aceto-Benzoxazine-X

| Parameter | Value | Interpretation and Significance |

| Crystal System | Monoclinic | The unit cell has three unequal axes, with one angle at 90° and two that are not. |

| Space Group | P2₁/c | This describes the symmetry elements within the unit cell. 'P' indicates a primitive lattice, '2₁' a two-fold screw axis, and '/c' a c-glide plane. This is a very common space group for organic molecules. |

| a, b, c (Å) | 10.2, 8.5, 15.4 | The dimensions of the unit cell along the x, y, and z axes. |

| α, γ (°) / β (°) | 90 / 105.2 | The angles between the unit cell axes. For a monoclinic system, α and γ are 90°. |

| Volume (ų) | 1295 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R1 (I > 2σ(I)) | 0.045 | The R-factor, a measure of the agreement between the calculated and observed structure factors. A value below 0.05 indicates a good quality refinement. |

| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the model refinement. A value close to 1.0 is ideal. |

The Impact of Acetylation on Crystal Packing and Conformation

The introduction of the acetyl group fundamentally alters the intermolecular interactions compared to the parent N-H benzoxazine.

Disruption and Reformation of Hydrogen Bonds

The primary effect of N-acetylation is the replacement of an N-H hydrogen bond donor with a C=O hydrogen bond acceptor.

-

Parent Benzoxazine (N-H): The N-H group readily participates in hydrogen bonds, often forming dimers or chains where the N-H of one molecule interacts with the oxazine oxygen of another.

-

Acetylated Benzoxazine (N-Ac): This N-H···O interaction is eliminated. Instead, the carbonyl oxygen (C=O) becomes a prime hydrogen bond acceptor. This can lead to the formation of new hydrogen bonds with weak C-H donors, such as aromatic C-H groups, or with co-crystallized solvent molecules. This redirection of hydrogen bonding is a primary driver of different crystal packing arrangements.

Conformational Changes and Steric Influence

The acetyl group imposes significant steric hindrance, influencing the conformation of the oxazine ring and the overall molecular shape.

-

Oxazine Ring Pucker: The oxazine ring in benzoxazine derivatives typically adopts a half-chair or sofa conformation. The bulky acetyl group can favor one conformation over another to minimize steric strain.

-

Influence on π-π Stacking: The orientation of the acetyl group can sterically hinder the close approach of aromatic rings, potentially weakening or preventing co-facial π-π stacking. This may lead to offset or edge-to-face π-stacking arrangements.

Caption: Shift in primary intermolecular interactions due to N-acetylation.

Conclusion: From Structure to Strategy

The crystal structure of an acetylated benzoxazine derivative is the cumulative result of its synthetic history, purification rigor, and the subtle interplay of intermolecular forces. By understanding the causal links between chemical modification—in this case, N-acetylation—and the resulting three-dimensional architecture, we move from serendipitous discovery to rational design. The protocols and insights provided in this guide are intended to empower researchers to not only determine but also to anticipate and ultimately control the crystalline forms of these vital pharmaceutical building blocks. The ability to engineer the solid state is a critical capability in the development of next-generation therapeutics.

References

- Fu, Y., Qu, L.-H., Zhang, S.-S., Ye, F., Zhao, L.-X., Gao, S., & Xing, Z.-Y. (2012). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines.

- Martos, M., Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2020). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 12(10), 2345.

- Kim, H. J., & Ishida, H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6565-6573.

-

Dinger, M. (n.d.). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1039–1046.

- Kang, T., Qu, H.-T., & Liu, C.-G. (2014). Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl-substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. Connect Journals, 14(1), 1-6.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155.

-

Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

- Ryno, S. M., Risko, C., & Brédas, J.-L. (2014). Impact of molecular packing on electronic polarization in organic crystals: the case of pentacene vs TIPS-pentacene. Journal of the American Chemical Society, 136(17), 6421–6427.

- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). An improved one-pot procedure for the preparation of N-acylbenzotriazoles. Synthesis, 2003(18), 2777-2780.

- Kuroita, T., Marubayashi, N., Sano, M., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.

- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(Pt 3 Pt 1), 380–388.

- Desiraju, G. R. (2007). Crystal engineering: a holistic view.

-

Wojtas, M. (n.d.). Crystallisation Techniques. University of South Florida. Retrieved from [Link]

-

LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). An electrochemical method for the selective N1-acylation of indazoles. Organic Letters, 21(2), 457-460.

- Cody, V. (2006). The role of crystallography in drug design.

Sources

An In-Depth Technical Guide to 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 1017791-37-5): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, identified by CAS number 1017791-37-5, is a key synthetic intermediate in the field of medicinal chemistry. Its molecular structure combines the privileged 3,4-dihydro-2H-1,4-benzoxazine scaffold with a reactive sulfonyl chloride group, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the properties of this compound and its applications in the development of novel therapeutics, with a particular focus on the synthesis of sulfonamide derivatives with potential anticancer and other pharmacological activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1017791-37-5 |

| Molecular Formula | C₁₀H₁₀ClNO₄S |

| Molecular Weight | 275.71 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas.

Diverse Biological Activities of Benzoxazine Derivatives:

-

Anticancer: Numerous studies have highlighted the anti-proliferative effects of benzoxazine derivatives against various cancer cell lines.[1][2] Their mechanisms of action can include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

-

Antimicrobial: This class of compounds has also shown promise as antibacterial and antifungal agents.[3]

-

Antithrombotic: Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated for their potential to inhibit thrombin and platelet aggregation, suggesting applications in the treatment of cardiovascular diseases.

-

Other Activities: The pharmacological profile of benzoxazine derivatives also extends to antidiabetic, antidepressant, and antitubercular activities.

The Role of the Sulfonyl Chloride Group: Gateway to Sulfonamides

The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR).[4][5][6] This reaction is a cornerstone of medicinal chemistry for several reasons:

-

Therapeutic Importance of Sulfonamides: Sulfonamides are a well-established class of therapeutic agents with a wide array of applications, including antibacterial (sulfa drugs), diuretic, and anticancer therapies.[4][7]

-

Modulation of Physicochemical Properties: The incorporation of a sulfonamide group can significantly alter the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

-

Structural Diversity: The reaction with a wide variety of amines allows for the creation of large and diverse libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathways and Methodologies

The primary utility of this compound lies in its role as a precursor for novel sulfonamide derivatives. The general synthetic scheme involves the reaction of the sulfonyl chloride with a desired amine in the presence of a base.

General Synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamides

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

Experimental Protocol: A Representative Synthesis of a Novel Anticancer Agent

While a specific, named drug candidate synthesized directly from CAS 1017791-37-5 is not prominently featured in publicly available literature, a representative experimental protocol for the synthesis of a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine with demonstrated anticancer activity is presented below, adapted from a study on related compounds.[1] This provides a practical framework for researchers working with this class of molecules.

Step 1: Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core (General Procedure)

-

To a solution of the appropriate 2-aminophenol in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate).

-

Add a suitable dielectrophile (e.g., 1,2-dibromoethane) and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3,4-dihydro-2H-1,4-benzoxazine intermediate.

Step 2: Sulfonylation (Hypothetical, based on standard procedures)

-

Dissolve the 3,4-dihydro-2H-1,4-benzoxazine intermediate in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add a suitable base (e.g., triethylamine or pyridine).

-

Slowly add a solution of acetyl chloride in the same solvent to introduce the acetyl group at the nitrogen.

-

Follow this with the addition of chlorosulfonic acid to install the sulfonyl chloride group at the 6-position. The reaction conditions for this step would require careful optimization to ensure regioselectivity.

-

After the reaction is complete, quench with ice-water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Step 3: Synthesis of the Final Sulfonamide Derivative (General Procedure)

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a suitable base (e.g., triethylamine) followed by the desired primary or secondary amine.

-

Stir the reaction mixture at room temperature until completion as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the final sulfonamide product by column chromatography or recrystallization.

Application in Anticancer Drug Discovery: A Case Study

A study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines demonstrated their potential as anticancer agents.[1] The synthesized compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assay (Representative Protocol)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Structure-Activity Relationship (SAR) Insights

From studies on related benzoxazine derivatives, certain structural features have been identified as being important for anticancer activity. For instance, the nature and position of substituents on the aryl rings can significantly influence the potency and selectivity of the compounds.[1] The sulfonamide linker, derived from this compound, plays a crucial role in orienting these substituents within the biological target's binding site.

Future Perspectives

The versatile nature of this compound makes it a highly valuable tool for the generation of diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on:

-

Synthesis of Novel Derivatives: Expanding the range of amines used in the sulfonamide synthesis to explore a wider chemical space.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicity profiles.

Conclusion

This compound (CAS 1017791-37-5) is a key building block in modern medicinal chemistry. Its unique combination of a privileged benzoxazine scaffold and a reactive sulfonyl chloride group provides a facile entry into a wide range of sulfonamide derivatives with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The synthetic accessibility and the broad spectrum of biological activities associated with its derivatives ensure that this compound will continue to be of great interest to researchers and drug development professionals.

References

- Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01).

- Google Patents. (2014). US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.

- ResearchGate. (n.d.).

- Scribd. (n.d.).

- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.

- Mojzych, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

- Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). PMC.

- Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. (2009). PubMed.

- El-Sayed, M. A., et al. (2019).

- Méndez-Rojas, M. Á., et al. (n.d.). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core.

- Abdel-Ghani, T. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.

- Zamani, L., et al. (2023). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.

- Google Patents. (2024). US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.

-

Google Patents. (2010). EP2229393A2 - 3-substituted-4-oxo-3,4-dihydro-imidazo-[5,1-d][4][5][7][8]-tetrazine-8-carboxylic acid amides as anticancer agents.

-

Mojzych, M., et al. (2014). Pyrazolo[4,3-e][4][6][8]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity. PubMed.

- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed.

- Al-Warhi, T., et al. (2023).

- ResearchGate. (n.d.).

Sources

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Chemical Structure to Therapeutic Strategy